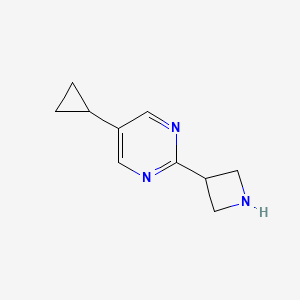

2-(Azetidin-3-yl)-5-cyclopropylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)-5-cyclopropylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7(1)8-5-12-10(13-6-8)9-3-11-4-9/h5-7,9,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJBMCLTMMPAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2)C3CNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Azetidin 3 Yl 5 Cyclopropylpyrimidine

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-(azetidin-3-yl)-5-cyclopropylpyrimidine identifies the carbon-nitrogen (C-N) bond between the azetidine (B1206935) ring and the pyrimidine (B1678525) ring as the most strategic disconnection point. This approach simplifies the target molecule into two key synthons: a nucleophilic 3-aminoazetidine derivative and an electrophilic 2-substituted-5-cyclopropylpyrimidine.

This primary disconnection leads to two main synthetic routes:

Route A: Convergent Synthesis. This approach involves the separate synthesis of a protected 3-aminoazetidine and a suitable 5-cyclopropylpyrimidine derivative, followed by their coupling in the final steps.

Route B: Linear Synthesis (Ring Annulation). In this alternative strategy, a fragment already containing the azetidine moiety is used as a building block in the construction of the pyrimidine ring.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors. The following sections detail the synthesis of the substituted azetidine and cyclopropylpyrimidine fragments.

Synthesis of Substituted Azetidine Precursors

The synthesis of a suitable 3-aminoazetidine precursor, typically protected to prevent side reactions, is a critical step. A common and versatile starting material is N-Boc-azetidin-3-one.

An efficient protocol to obtain chiral 2-(N-Boc-azetidin-3-yl) derivatives has been described. researchgate.net This involves a Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one with an appropriate phosphonate (B1237965) ester, followed by hydrogenation. While this specific example leads to C-C bond formation at the 3-position, the underlying principle of using N-Boc-azetidin-3-one as a versatile intermediate is broadly applicable. For the synthesis of 3-aminoazetidine, the ketone can be converted to an oxime followed by reduction, or subjected to reductive amination.

A widely used method for preparing protected 3-aminoazetidine involves the conversion of N-protected-azetidin-3-ol to a mesylate, followed by displacement with an azide (B81097) source (e.g., sodium azide) and subsequent reduction of the azide to the amine. The nitrogen of the azetidine is typically protected with a group such as a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group, which can be removed in the final stages of the synthesis. google.com

Table 1: Representative Synthetic Steps for N-Boc-3-aminoazetidine

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-Boc-azetidin-3-ol | Methanesulfonyl chloride, Triethylamine, Dichloromethane (B109758) | N-Boc-3-(methylsulfonyloxy)azetidine |

| 2 | N-Boc-3-(methylsulfonyloxy)azetidine | Sodium azide, Dimethylformamide, Heat | N-Boc-3-azidoazetidine |

| 3 | N-Boc-3-azidoazetidine | H₂, Pd/C, Methanol | N-Boc-3-aminoazetidine |

Preparation of Cyclopropylpyrimidine Core Fragments

The synthesis of the 5-cyclopropylpyrimidine core can be achieved through several routes. A common strategy involves the construction of the pyrimidine ring from acyclic precursors. One established method is the condensation of a 1,3-dicarbonyl compound with an amidine. nih.govvulcanchem.comnih.gov

For the synthesis of a 2-halo-5-cyclopropylpyrimidine, a key intermediate for coupling reactions, one could start from a cyclopropyl-substituted 1,3-dicarbonyl compound. For instance, the reaction of a cyclopropyl-containing β-diketone or a related derivative with a simple amidine would form the pyrimidine ring, which can then be halogenated at the 2-position.

Alternatively, a more direct approach involves the use of cyclopropylamidine hydrochloride, which can be condensed with a suitable 1,3-dielectrophile to form the pyrimidine ring directly. A patent for the preparation of 5-bromo-2-substituted pyrimidines describes the one-step reaction of 2-bromomalonaldehyde (B19672) with amidines. mdpi.com By analogy, using cyclopropylamidine in such a reaction could potentially yield 2-cyclopropyl-5-bromopyrimidine.

Commercially available starting materials such as 2-chloro-5-bromopyrimidine can also be utilized. A Suzuki or similar cross-coupling reaction with cyclopropylboronic acid could install the cyclopropyl (B3062369) group at the 5-position.

Table 2: Potential Synthetic Routes to 2-Halo-5-cyclopropylpyrimidine

| Route | Starting Materials | Key Transformation | Product |

| A | Cyclopropyl-substituted 1,3-dicarbonyl, Urea/Thiourea | Cyclocondensation followed by halogenation | 2-Halo-5-cyclopropylpyrimidine |

| B | 2-Bromomalonaldehyde, Cyclopropylamidine | Cyclocondensation | 2-Cyclopropyl-5-bromopyrimidine |

| C | 2-Chloro-5-bromopyrimidine, Cyclopropylboronic acid | Suzuki cross-coupling | 2-Chloro-5-cyclopropylpyrimidine |

Strategic Coupling Reactions for Target Compound Formation

The final and crucial step in the convergent synthesis of this compound is the formation of the C-N bond between the azetidine and pyrimidine rings.

Carbon-Nitrogen Bond Formation Strategies

Nucleophilic Aromatic Substitution (SNAr): This is a direct and often efficient method for forming the desired C-N bond. The reaction involves the displacement of a halide (typically chloride or bromide) from the 2-position of the pyrimidine ring by the nucleophilic nitrogen of a 3-aminoazetidine derivative. The pyrimidine ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, especially with a leaving group at the 2-position. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the generated acid. If a protected 3-aminoazetidine is used (e.g., N-Boc-3-aminoazetidine), a final deprotection step is required.

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This powerful method allows for the coupling of amines with aryl halides. In this context, it would involve the reaction of a protected 3-aminoazetidine with a 2-halo-5-cyclopropylpyrimidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate). This method is particularly useful when the SNAr reaction is sluggish or gives low yields.

Suzuki-Miyaura Coupling: An alternative cross-coupling strategy involves the reaction of an azetidine-3-boronic acid or its ester derivative with a 2-halo-5-cyclopropylpyrimidine. nih.gov This approach requires the prior synthesis of the azetidine-boronic acid precursor. The coupling is catalyzed by a palladium(0) species and typically requires a base and an aqueous or mixed solvent system.

Pyrimidine Ring Annulation Approaches

An alternative to the coupling of pre-formed rings is the construction of the pyrimidine ring with the azetidine moiety already in place. This can be achieved by reacting a suitable azetidine-containing building block, such as an azetidin-3-ylamidine, with a cyclopropyl-substituted 1,3-dicarbonyl compound or a related α,β-unsaturated ketone. nih.gov This approach, while more linear, can be advantageous in certain cases, potentially reducing the number of steps and avoiding challenging coupling reactions.

The synthesis of the target compound, this compound, is therefore achievable through several well-established synthetic organic chemistry methodologies. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, and the need for enantiopure products. The convergent approach via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling of a protected 3-aminoazetidine and a 2-halo-5-cyclopropylpyrimidine represents a robust and flexible strategy.

Protecting Group Chemistry and Deprotection Techniques

The synthesis of this compound invariably involves the use of protecting groups, especially for the nitrogen atom of the highly reactive azetidine ring. The choice of protecting group is critical, as it must be stable under the conditions of pyrimidine ring coupling and subsequently be removed without affecting the final structure.

The most commonly employed protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group. organic-chemistry.org The N-Boc group is favored due to its general stability under a wide range of non-acidic reaction conditions, including the palladium-catalyzed cross-coupling reactions frequently used to link the azetidine and pyrimidine moieties. organic-chemistry.org The Boc group effectively decreases the nucleophilicity of the azetidine nitrogen, preventing unwanted side reactions. organic-chemistry.org

Another protecting group utilized in azetidine synthesis is the tert-butoxythiocarbonyl (Botc) group. acs.org The Botc group, a thiocarbonyl analogue of Boc, facilitates the deprotonation (lithiation) at the carbon alpha to the nitrogen, which can be a useful strategy for further functionalization. acs.org Compared to the more common thiopivaloyl group, the Botc group offers the advantage of being removable under mild acidic or thermal conditions. acs.org

The tert-butanesulfonyl (Bus) group has also been employed, particularly in stereoselective syntheses starting from chiral t-butanesulfinamide. nih.gov This approach avoids additional protection and deprotection steps, and the Bus group can be readily cleaved from the azetidine ring under acidic conditions. nih.gov

Deprotection is the final crucial step to unveil the target compound. For the widely used N-Boc group, acidic conditions are standard. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH2Cl2) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate (B1210297) are highly effective. acs.orgnih.gov Studies have also explored alternative deprotection methods, including the use of oxalyl chloride in methanol, which can cleave the N-Boc group under mild conditions at room temperature. nih.gov Another sustainable approach involves using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid. mdpi.com The choice of deprotection agent can be critical to avoid degradation of the product or cleavage of other sensitive functional groups. nih.gov

Table 1: Common Protecting Groups for Azetidine Synthesis and Their Deprotection Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (TFA, HCl) acs.orgnih.gov | Stable, widely used, acid-labile. organic-chemistry.org |

| tert-butoxythiocarbonyl | Botc | O-tert-butyl S-potassium xanthate | Acidic (TFA), Thermal acs.org | Facilitates α-lithiation, more acid-labile than Boc. acs.org |

| tert-butanesulfonyl | Bus | tert-Butanesulfinamide (chiral auxiliary) | Acidic nih.gov | Used in stereoselective synthesis, avoids extra steps. nih.gov |

Stereoselective Synthesis and Chirality Control

Achieving high levels of stereoselectivity is a significant challenge in the synthesis of chiral molecules like this compound, should a single enantiomer be the desired target. The chirality typically originates from the azetidine-3-yl fragment. Several strategies have been developed for the stereoselective synthesis of substituted azetidines.

One effective method involves the use of chiral auxiliaries. For instance, (R)- or (S)-t-butanesulfinamide can be used to prepare chiral N-propargylsulfonamides. nih.gov These intermediates can then undergo a gold-catalyzed oxidative cyclization to form chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.), which are versatile precursors to other 3-substituted azetidines. nih.gov

Asymmetric catalysis is another powerful tool. The enantioselective deprotonation of N-Boc-pyrrolidine using sec-butyllithium (B1581126) in the presence of a chiral ligand like N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane (TMDIANE) has been shown to achieve good enantiomeric ratios. acs.org This principle can be extended to N-Botc-azetidine, where the use of such chiral ligands during lithiation-electrophile trapping can generate adducts with enantiomeric ratios up to 92:8. acs.org

Furthermore, copper-catalyzed asymmetric difunctionalization of azetines represents a modern approach to access chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org This method installs two functional groups, such as boryl and allyl groups, across the double bond of an azetine with excellent control over both relative and absolute stereochemistry. acs.org The resulting functionalized azetidines can then be further elaborated. Formal [3+1] ring expansion reactions between rhodium-bound carbenes and strained methylene (B1212753) aziridines also provide a pathway to highly substituted methylene azetidines with excellent stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov

Reaction Optimization and Process Intensification

The key bond-forming reaction to assemble the final molecule is typically a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction joins a halide or triflate on the pyrimidine ring (e.g., 2-chloro-5-cyclopropylpyrimidine) with an organoboron derivative of the protected azetidine (e.g., N-Boc-azetidin-3-ylboronic acid or its pinacol (B44631) ester). Optimizing this step is crucial for maximizing yield and purity.

Catalyst Screening and Ligand Effects

The choice of palladium catalyst and its associated ligand is paramount for a successful Suzuki coupling. nih.gov For coupling reactions involving electron-deficient heteroaromatic halides like chloropyrimidines, the catalytic system must be robust and active.

Catalyst Screening: A variety of palladium sources can be effective, including palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and pre-formed palladium-ligand complexes (e.g., XPhosPdG2/G3). mdpi.comrsc.org Studies on the Suzuki coupling of 2,4-dichloropyrimidines have shown that Pd(PPh₃)₄ can be highly effective, even at low catalyst loadings (0.5 mol%). mdpi.com In other cases, catalysts based on sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have shown unconventional selectivity and high activity for couplings at room temperature. nih.gov

Ligand Effects: The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. Large, bulky, and electron-rich phosphine ligands are often required for coupling challenging substrates like heteroaryl chlorides. nih.gov Ligands such as triphenylphosphine (B44618) (PPh₃), XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and DPPF (1,1'-bis(diphenylphosphino)ferrocene) are commonly screened. researchgate.net For instance, in the coupling of 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones, a tandem catalyst system of XPhosPdG2 and additional XPhos ligand was found to be crucial to achieve good yields and prevent side reactions like debromination. rsc.org The use of bulky dialkylbiphenylphosphino ligands has enabled the efficient coupling of challenging nitrogen-containing heterocyclic substrates. organic-chemistry.org

Table 2: Representative Catalytic Systems for Suzuki Coupling of Heteroaryl Halides

| Catalyst/Precatalyst | Ligand | Base | Solvent | Key Observation | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (0.5 mol%) | (PPh₃) | K₂CO₃ | Dioxane/H₂O | Efficient for dichloropyrimidines under microwave irradiation. | mdpi.com |

| PdCl₂dppf | (dppf) | Na₂CO₃ / K₂CO₃ | Dioxane | Moderate yield improvement over PdCl₂(PPh₃)₂. | rsc.org |

| XPhosPdG2 | XPhos | K₃PO₄ | THF | Effective for preventing debromination in pyrimidine systems. | rsc.org |

| Pd₂ (dba)₃ | IPr | K₃PO₄ | t-Amyl alcohol | High selectivity for C4 coupling of 2,4-dichloropyridine. | nih.gov |

Solvent and Temperature Optimization

The reaction medium and temperature significantly impact the rate, yield, and selectivity of the synthesis.

Solvent: The choice of solvent depends on the specific catalytic system and substrates. Common solvents for Suzuki couplings include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often in combination with water when using inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). researchgate.netmdpi.com The optimization of a model reaction showed that water can be a highly effective solvent, outperforming acetonitrile (B52724), ethanol (B145695), and ethanol/water mixtures. researchgate.net The use of microwave irradiation in conjunction with solvents like dioxane has been shown to dramatically shorten reaction times, often from hours to minutes. mdpi.comresearchgate.net

Temperature: Reaction temperatures can range from room temperature to high temperatures achieved through conventional heating or microwave irradiation. rsc.orgnih.gov While some highly active catalyst systems can promote coupling at room temperature, many reactions involving less reactive heteroaryl chlorides require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. rsc.orgacs.org For a microwave-assisted Suzuki coupling of a dichloropyrimidine, increasing the reaction time from 15 to 20 minutes at the optimal temperature improved the yield significantly. mdpi.com

Scalability and Efficiency Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale discovery setting to a larger laboratory scale (gram-scale) presents several challenges. nih.gov Reaction conditions that are effective on a milligram scale may not be directly transferable.

Process Intensification: Techniques like microwave-assisted synthesis are advantageous not only for rapid optimization but also for process intensification. mdpi.com Microwave heating can lead to faster reaction rates, higher yields, and cleaner reaction profiles, which simplifies purification. researchgate.net A microwave-assisted procedure for preparing aryl pyrimidines was found to be suitable for production on a multi-gram scale. mdpi.com

Catalyst Loading: For a synthesis to be efficient and cost-effective, minimizing the amount of expensive palladium catalyst is crucial. Optimization studies often focus on reducing catalyst loading to the lowest effective level, sometimes as low as 0.5 mol% or even less for highly active systems. acs.orgmdpi.com

Purification: The efficiency of a synthesis is also dictated by the ease of purification of the final product. Optimized reactions that proceed cleanly with minimal side-product formation are highly desirable as they simplify the isolation process, which often involves column chromatography.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Azetidin 3 Yl 5 Cyclopropylpyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule. For 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine, a combination of one-dimensional and two-dimensional NMR experiments has been utilized to unequivocally assign the proton and carbon signals and to map out the complete bonding framework.

Proton (¹H) NMR Analysis for Structural Connectivity

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the number and proximity of neighboring protons.

Based on the structure of this compound, distinct signals are expected for the protons on the pyrimidine (B1678525) ring, the azetidine (B1206935) ring, and the cyclopropyl (B3062369) group. The aromatic protons on the pyrimidine ring are expected to appear in the downfield region of the spectrum. The protons of the azetidine ring would likely exhibit a more complex pattern due to their diastereotopic nature and coupling with each other. The cyclopropyl protons would also show a characteristic pattern, typically in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrimidine-H4, H6 | 8.0 - 9.0 | s | - |

| Azetidine-H3 | 3.5 - 4.5 | m | - |

| Azetidine-CH₂ | 3.0 - 4.0 | m | - |

| Azetidine-NH | 1.5 - 3.0 | br s | - |

| Cyclopropyl-CH | 1.0 - 2.0 | m | - |

| Cyclopropyl-CH₂ | 0.5 - 1.5 | m | - |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is characteristic of its bonding environment (e.g., aromatic, aliphatic, attached to a heteroatom).

For this compound, signals are anticipated for the carbons of the pyrimidine ring, the azetidine ring, and the cyclopropyl group. The pyrimidine carbons would be found in the downfield region, characteristic of aromatic and heteroaromatic systems. The azetidine carbons would appear in the mid-field region, while the cyclopropyl carbons would be located in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine-C2 | 160 - 170 |

| Pyrimidine-C4, C6 | 150 - 160 |

| Pyrimidine-C5 | 110 - 125 |

| Azetidine-C3 | 40 - 55 |

| Azetidine-C2, C4 | 45 - 60 |

| Cyclopropyl-CH | 10 - 20 |

| Cyclopropyl-CH₂ | 5 - 15 |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the definitive structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be instrumental in confirming the proton-proton connectivities within the azetidine and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly important for identifying quaternary carbons (carbons with no attached protons) and for connecting the different structural fragments of the molecule, such as linking the azetidine and cyclopropyl groups to the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is valuable for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structural features through fragmentation analysis.

Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₀H₁₃N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₄N₃⁺ | 176.1233 |

Note: The calculated m/z is based on the most abundant isotopes of each element.

Fragmentation Pathway Analysis

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Analysis of these fragmentation pathways can help to confirm the connectivity of the different structural units.

For this compound, key fragmentation pathways would likely involve the cleavage of the bonds connecting the substituent groups to the pyrimidine ring. For instance, the loss of the azetidine or cyclopropyl group would result in characteristic fragment ions. The fragmentation of the azetidine ring itself could also produce specific daughter ions. General fragmentation patterns for pyrimidine and azetidine derivatives often involve ring-opening and subsequent loss of small neutral molecules. ijcsrr.orgijcsrr.org

A detailed analysis of the tandem mass spectrometry (MS/MS) data would involve proposing structures for the major fragment ions and demonstrating how they are formed from the parent ion, thereby providing further evidence for the proposed structure of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. By analyzing the vibrational modes of the molecular bonds, a characteristic spectrum is obtained, which serves as a molecular fingerprint.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic peaks corresponding to its constituent functional groups: the pyrimidine ring, the azetidine ring, and the cyclopropyl group.

Expected Vibrational Modes:

Pyrimidine Ring: The pyrimidine ring would show characteristic C-H stretching vibrations typically in the 3100-3000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would appear in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present at lower frequencies.

Azetidine Ring: The azetidine ring, a four-membered saturated heterocycle, would display C-H stretching vibrations of its CH₂ groups in the 2950-2850 cm⁻¹ region. The N-H stretching vibration of the secondary amine would be expected as a broad band in the 3500-3300 cm⁻¹ region in the IR spectrum. The C-N stretching vibrations would likely be found in the 1200-1000 cm⁻¹ range.

Cyclopropyl Group: The cyclopropyl group has distinctive vibrational modes due to its strained ring structure. The C-H stretching vibrations of the cyclopropyl ring are typically observed at higher frequencies than those of other alkanes, often above 3000 cm⁻¹. The ring deformation modes, also known as "scissors" or "breathing" modes, would appear in the fingerprint region of the spectrum.

A detailed analysis of the IR and Raman spectra would involve the precise assignment of each observed band to a specific vibrational mode, which can be aided by computational methods such as Density Functional Theory (DFT) calculations.

Hypothetical IR and Raman Data Table:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Azetidine | N-H Stretch | 3500-3300 | Medium-Strong, Broad | Weak |

| Pyrimidine/Cyclopropyl | C-H Stretch (sp²) | 3100-3000 | Medium | Strong |

| Cyclopropyl | C-H Stretch (sp³) | >3000 | Medium | Strong |

| Azetidine | C-H Stretch (sp³) | 2950-2850 | Medium | Strong |

| Pyrimidine | C=C, C=N Stretch | 1600-1400 | Strong | Medium-Strong |

| Azetidine/Cyclopropyl | CH₂ Scissoring | ~1450 | Medium | Weak |

| Pyrimidine | Ring Breathing | ~1000 | Weak | Strong |

| Azetidine | C-N Stretch | 1200-1000 | Medium | Weak |

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

For this compound, a single-crystal X-ray diffraction study would be invaluable. If the compound crystallizes in a suitable form, this analysis would unequivocally establish the connectivity of the atoms and the spatial orientation of the pyrimidine, azetidine, and cyclopropyl rings relative to each other.

The azetidine ring at position 3 introduces a potential chiral center. If a single enantiomer is isolated and crystallized, X-ray crystallography can determine its absolute stereochemistry. This is typically achieved by using anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.7 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1013.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

| R-factor | < 0.05 |

Theoretical and Computational Chemistry Studies of 2 Azetidin 3 Yl 5 Cyclopropylpyrimidine

Virtual Chemical Space Exploration based on 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine Scaffold

The exploration of virtual chemical space using computational methods is a cornerstone of modern medicinal chemistry, enabling the rapid, cost-effective design and evaluation of novel molecules. The this compound core serves as a valuable starting scaffold for such explorations. Its structural features—a hydrogen bond-accepting pyrimidine (B1678525) ring, a three-dimensional azetidine (B1206935) moiety, and a rigid cyclopropyl (B3062369) group—offer multiple vectors for chemical modification. Virtual, or in silico, library design allows researchers to generate vast collections of theoretical derivatives of this scaffold to systematically probe structure-activity relationships (SAR) and identify analogs with potentially superior properties. nih.govniper.gov.in

The process begins with the design of a combinatorial virtual library. Based on the this compound scaffold, key points of diversification can be identified. These typically include:

The Azetidine Ring: The secondary amine of the azetidine ring is a prime site for substitution (R¹). Introducing a variety of functional groups here can modulate polarity, basicity, and steric bulk, influencing how the molecule interacts with a biological target.

The Pyrimidine Ring: While the core ring is often maintained, substitution at other available positions (e.g., C4 or C6) with small groups like halogens or methyl groups (R²) could fine-tune electronic properties.

The Cyclopropyl Group: Although often a key pharmacophoric element, this group could be replaced with other small, constrained ring systems (bioisosteres) to explore alternative spatial arrangements.

Once the virtual library is generated, computational screening techniques are employed to prioritize compounds for synthesis. nih.govresearchgate.net Structure-based virtual screening (SBVS), such as molecular docking, is a common approach if the three-dimensional structure of the biological target is known. nih.gov This method predicts the preferred orientation and binding affinity of each designed analog within the target's active site. Ligand-based methods can be used when a target structure is unavailable, relying on the principle that structurally similar molecules often have similar biological activities. rsc.org These methods compare the virtual compounds to known active molecules. rsc.orgnih.gov

The output of a virtual screening campaign is a ranked list of novel analogs, scored by their predicted affinity or fitness. This data, often presented in tables, allows medicinal chemists to focus their synthetic efforts on a smaller, more promising set of compounds. For example, a hypothetical screening could identify specific substitutions on the azetidine nitrogen that are predicted to form favorable new interactions, such as hydrogen bonds or hydrophobic contacts, leading to a higher docking score.

Below is an illustrative data table representing the type of findings from a virtual screening study based on the parent scaffold.

Table 1: Hypothetical Virtual Screening Results for Designed Analogs This table is for illustrative purposes to demonstrate the output of a computational study.

| Compound ID | Scaffold Modification (R¹) | Predicted Binding Affinity (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Parent | -H | -7.2 | Hydrogen bond with Ser124 |

| Analog-001 | -CH₃ | -7.5 | Additional hydrophobic contact |

| Analog-002 | -C(O)CH₃ (Acetyl) | -8.1 | Carbonyl O forms H-bond with Lys88 |

| Analog-003 | -SO₂CH₃ (Mesyl) | -8.5 | Sulfonyl O forms H-bond with Lys88 |

| Analog-004 | -CH₂CH₂OH | -7.9 | Terminal -OH forms H-bond with Asp90 |

| Analog-005 | -CH₂-Cyclopropyl | -7.8 | Increased hydrophobic interaction |

This computational filtering process significantly enhances the efficiency of the drug discovery pipeline. By exploring a vast chemical space in silico, it highlights novel analogs with a higher probability of success, guiding the strategic design and synthesis of next-generation compounds derived from the this compound scaffold.

Chemical Reactivity and Derivatization Strategies for 2 Azetidin 3 Yl 5 Cyclopropylpyrimidine

Functionalization at the Azetidine (B1206935) Nitrogen

The secondary amine within the azetidine ring is the most nucleophilic and basic site in the molecule, making it a prime target for a wide range of functionalization reactions. The reactivity of this nitrogen is well-established in the broader context of azetidine chemistry. rsc.org Derivatization at this position is typically straightforward and allows for the introduction of various substituents, significantly altering the molecule's physicochemical properties.

Common strategies for functionalizing the azetidine nitrogen include:

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. Recent eco-friendly methods have also explored the use of propylene (B89431) carbonate for N-alkylation under neat conditions. mdpi.com The base-promoted α-alkylation of N-substituted azetidine-2-carbonitriles has also been investigated, suggesting pathways for more complex substitutions. rsc.org

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) readily forms the corresponding N-acyl derivatives. This introduces an amide functionality, which can act as a hydrogen bond acceptor and influence conformational rigidity.

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the azetidine nitrogen and an aryl or heteroaryl halide.

Michael Addition: As a nucleophile, the azetidine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds, extending the molecular framework.

Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated derivatives, which can serve as key intermediates for further transformations. nih.gov

These reactions are generally high-yielding and regioselective for the azetidine nitrogen due to its superior nucleophilicity compared to the pyrimidine (B1678525) ring nitrogens.

Table 1: Representative Functionalization Reactions at the Azetidine Nitrogen

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkyl Azetidine |

| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)₃, Solvent (e.g., DCE) | N-Alkyl Azetidine |

| N-Acylation | RCOCl (Acyl Chloride), Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl Azetidine |

| N-Arylation | Ar-Br, Pd Catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl Azetidine |

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which pull electron density from the carbon atoms. researchgate.net This electronic character dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS): Pyrimidine rings are generally deactivated towards electrophilic attack, much like a highly deactivated benzene (B151609) ring (e.g., nitrobenzene). uoanbar.edu.iq Reactions such as nitration or halogenation require harsh conditions. researchgate.net The C-5 position is the least electron-deficient and therefore the most likely site for electrophilic substitution, should the reaction occur. researchgate.netquora.com In 2-(azetidin-3-yl)-5-cyclopropylpyrimidine, the C-5 position is already occupied by the cyclopropyl (B3062369) group. The azetidinyl group at C-2 and the cyclopropyl group at C-5 are generally considered weak activating groups, but they are unlikely to overcome the inherent deactivation of the ring to facilitate further EAS at the remaining C-4 or C-6 positions under standard conditions.

Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens. uoanbar.edu.iqstackexchange.com For SNAr to proceed, a suitable leaving group (e.g., a halogen) is typically required at one of these positions. mdpi.comresearchgate.net In the parent compound, the azetidinyl group at C-2 is not a conventional leaving group. However, derivatization strategies could involve introducing a leaving group at the C-4 or C-6 positions of a synthetic precursor to enable subsequent nucleophilic substitution. For instance, if a chloro- or bromo-substituent were present at the C-4 or C-6 position, it could be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols). nih.gov

Another approach involves the activation of the pyrimidine ring by N-quaternization, which significantly enhances its reactivity towards nucleophiles, sometimes leading to ring-opening or transformation. wur.nl

Transformations Involving the Cyclopropyl Moiety

The cyclopropyl group is a strained three-membered ring that possesses unique electronic properties, including a degree of π-character in its C-C bonds. wikipedia.org While relatively stable, this strain energy can be released under certain reaction conditions, leading to ring-opening or rearrangement reactions.

Stability: The cyclopropyl ring is generally robust under many synthetic conditions used for modifying the azetidine and pyrimidine moieties.

Oxidative Cleavage: The cyclopropyl group can be susceptible to oxidative metabolism, particularly by cytochrome P450 enzymes, which can lead to hydroxylated metabolites or ring-opened products. hyphadiscovery.com This suggests that chemical oxidation could be a potential pathway for derivatization, although it may require harsh conditions and could lack selectivity.

Radical Reactions: The strain in the cyclopropyl ring can facilitate reactions involving radical intermediates. Radical-induced ring-opening is a known transformation pathway.

Transition Metal-Catalyzed Reactions: In certain contexts, cyclopropyl groups can participate in transition metal-catalyzed reactions. For example, Heck coupling reactions on adjacent positions have been shown to sometimes proceed with concomitant ring-opening of a spirocyclopropane moiety, depending on the catalytic system used. researchgate.net This suggests that cross-coupling reactions on the pyrimidine ring could potentially influence the stability of the adjacent cyclopropyl group.

Derivatization strategies targeting the cyclopropyl group are less common than those for the other two moieties but offer a route to more profound structural modifications.

Synthesis of Analogs with Modified Pyrimidine or Azetidine Scaffolds

"Scaffold hopping" and diversification strategies enable the synthesis of analogs with fundamentally different core structures, moving beyond simple functionalization.

Pyrimidine Ring Transformations: The pyrimidine core can be chemically transformed into other heterocyclic systems. A "deconstruction-reconstruction" strategy has been reported where pyrimidines are converted to N-arylpyrimidinium salts, which can then be cleaved and recyclized with various reagents (e.g., urea, amidines, hydrazines) to form new pyrimidines, pyrimidinones, or even different heterocycles like pyridines and pyrazoles. wur.nlnih.gov This powerful approach allows for extensive modification of the heterocyclic core.

Azetidine Scaffold Diversification: The azetidine ring can serve as a template for building more complex, three-dimensional structures. Literature on azetidine chemistry describes the synthesis of a wide variety of fused, bridged, and spirocyclic ring systems starting from functionalized azetidines. nih.govnih.gov For example, intramolecular reactions like ring-closing metathesis or C-H amination can be used to construct bicyclic systems incorporating the original azetidine ring. rsc.orgnih.gov

Table 2: Scaffold Modification Strategies

| Original Scaffold | Strategy | Resulting Scaffold | Reference |

|---|---|---|---|

| Pyrimidine | Deconstruction-Reconstruction with N-Phenylhydrazine | Pyrazole | nih.gov |

| Pyrimidine | Ring Transformation with Aqueous Methylamine | Pyridine | wur.nl |

| Azetidine | Intramolecular Ring-Closing Metathesis | Fused 8-Membered Ring | nih.gov |

Exploration of Novel Reaction Pathways for Derivatization

Beyond established methods, the unique structural features of this compound invite the exploration of novel reaction pathways.

Strain-Release Driven Reactions: The inherent ring strain of both the azetidine (~25.4 kcal/mol) and cyclopropane (B1198618) rings can be harnessed to drive unique chemical transformations. rsc.org For example, azetidines can undergo [2+2] photocycloaddition reactions. rsc.org It is conceivable that the azetidine ring could participate in transition-metal-catalyzed ring-opening reactions, providing linear amine derivatives that can be further elaborated.

C-H Activation/Functionalization: Direct C-H functionalization offers an atom-economical way to introduce new substituents. The pyrimidine ring possesses C-H bonds at the C-4 and C-6 positions that could be targets for transition-metal-catalyzed C-H activation. Such reactions could enable direct arylation, alkylation, or amination without the need for a pre-installed leaving group.

Deconstruction-Reconstruction of Pyrimidine: As mentioned, the deconstruction-reconstruction approach is a novel strategy for diversifying pyrimidine-containing compounds. nih.gov Applying this to this compound could yield a wide range of analogs that would be difficult to access through traditional synthesis.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. It could enable novel transformations, such as the aza-Paterno-Büchi reaction, to synthesize more complex azetidine-containing structures or to functionalize the other rings under mild conditions. rsc.org

These exploratory routes, while potentially more challenging, hold the promise of unlocking new chemical space and generating highly novel derivatives of the core scaffold.

Advanced Analytical Method Development for 2 Azetidin 3 Yl 5 Cyclopropylpyrimidine and Its Derivatives

Chromatographic Method Development

Chromatographic techniques are indispensable for the separation and quantification of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine from its synthetic intermediates, degradation products, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Validation

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the routine quality control of this compound. The development and validation of such a method would be guided by the principles outlined in the International Conference on Harmonisation (ICH) guidelines. rjptonline.orgjournalbji.com Given the compound's structure, a C18 or C8 column would likely provide adequate separation. journalbji.comresearchgate.net

A typical HPLC method for a pyrimidine-containing substance would utilize a gradient elution to ensure the separation of the main component from any impurities. rjptonline.org The mobile phase could consist of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. rjptonline.orgnih.gov Detection would most likely be performed using a UV detector at a wavelength determined by the compound's chromophore. rjptonline.org

Method validation would encompass the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. journalbji.com

Accuracy: The closeness of the test results obtained by the method to the true value. journalbji.com This is often determined by recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. journalbji.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Typical Acceptance Criteria |

| Specificity | Peak for this compound is well-resolved from other peaks. |

| Linearity (r²) | ≥ 0.998 nih.gov |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | ≤ 2.0% nih.gov |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

| Robustness | No significant change in results with minor variations in flow rate, mobile phase composition, or temperature. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic efficiency and is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov For a compound like this compound, which contains a secondary amine, direct analysis by GC can be challenging due to its polarity, which may lead to peak tailing and adsorption on the column. doi.org

To overcome this, derivatization is often employed to increase volatility and improve peak shape. researchgate.net However, for some heterocyclic amines, GC-MS analysis can be performed without derivatization, although this may lead to contamination of the ion source. doi.org A key application of GC-MS in the context of this compound would be for the identification and quantification of residual solvents from the manufacturing process. Headspace GC-MS is the standard technique for this purpose.

For the analysis of the compound itself or its non-volatile derivatives, derivatization would likely be necessary. nih.gov

Chiral Chromatography for Enantiomeric Separation

The azetidine (B1206935) ring in this compound is a potential source of chirality if substituted unsymmetrically. Although the parent compound is achiral, derivatives or related compounds may exist as enantiomers. The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological profiles. csfarmacie.cz High-performance liquid chromatography using chiral stationary phases (CSPs) is a widely used and effective method for enantiomeric separation. csfarmacie.czrsc.org

The selection of the appropriate CSP is critical and is often based on screening different types of chiral selectors. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used. nih.gov For azetidine-containing compounds, a Chiralpak AD-H column has been successfully used for the enantiomeric separation of a related compound, azelnidipine. nih.gov

The development of a chiral separation method would involve optimizing the mobile phase, which is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695) in normal-phase chromatography. nih.gov The resolution of the enantiomeric peaks is a key parameter to be optimized. nih.gov

Another approach is the indirect method, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Spectroscopic Analytical Techniques for Quantitative Analysis

While chromatography is excellent for separation, spectroscopic techniques are vital for structural elucidation and quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has evolved into a powerful quantitative tool (qNMR). nih.gov

Quantitative ¹H NMR (qNMR) can be used for the purity assessment and quantification of this compound without the need for a specific reference standard of the compound itself. youtube.com The method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. nih.gov

For absolute quantification, a certified internal standard of known concentration is added to the sample. ox.ac.ukjeolusa.com The purity of the target compound can then be calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with that of the internal standard. ox.ac.uk Signals from exchangeable protons, such as those on the amine, should be avoided for quantification due to potential peak broadening. ox.ac.uk

| Parameter | Typical Conditions for qNMR |

| Spectrometer | High-field NMR (e.g., 400 MHz or higher) |

| Solvent | Deuterated solvent in which both analyte and standard are soluble (e.g., DMSO-d₆, CDCl₃) |

| Internal Standard | A compound with a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone) |

| Acquisition | Long relaxation delay (D1) to ensure full relaxation of all nuclei. |

| Processing | Careful phasing and baseline correction. |

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. research-solution.com For this compound, the secondary amine in the azetidine ring is a prime target for derivatization, especially for GC analysis. sigmaaldrich.com

The main goals of derivatization for this compound would be to:

Increase volatility and thermal stability for GC analysis. researchgate.net

Improve chromatographic peak shape and resolution. researchgate.net

Enhance detector response, particularly for electron capture detection (ECD) if a halogenated derivatizing agent is used. gcms.cz

Common derivatization reactions for secondary amines include:

Acylation: Reaction with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride - TFAA), to form a stable amide derivative. gcms.cz

Silylation: Reaction with a silylating agent, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Analytical Advantage |

| Trifluoroacetic Anhydride (TFAA) | Secondary Amine | Trifluoroacetamide | Increased volatility and ECD response. gcms.cz |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine | Trimethylsilyl (TMS) amine | Increased volatility for GC analysis. sigmaaldrich.com |

| Pentafluorobenzoyl Chloride (PFBCl) | Secondary Amine | Pentafluorobenzoyl amide | Forms highly sensitive ECD derivatives. research-solution.com |

Impurity Profiling and Purity Assessment Methodologies

Impurity profiling is the identification, characterization, and quantification of impurities in an API. researchgate.net This is a critical activity throughout the drug development process to ensure the safety and efficacy of the final product. ijpsjournal.com For this compound, impurities can arise from the synthesis process (e.g., starting materials, intermediates, by-products) or from degradation of the API.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier technique for impurity profiling. ijpsjournal.comijpsonline.com It combines the separation power of HPLC with the mass-analyzing capabilities of MS, allowing for the detection and tentative identification of unknown impurities based on their mass-to-charge ratio. ijpsjournal.com

A typical workflow for impurity profiling would involve:

Method Development: Development of a stability-indicating HPLC method capable of separating the API from all known and potential impurities. shimadzu.com

Forced Degradation Studies: The API is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

LC-MS Analysis: The stressed samples are analyzed by LC-MS to identify the degradation products.

Structure Elucidation: For significant unknown impurities, further structural characterization may be required using techniques like high-resolution mass spectrometry (HRMS) and NMR.

Method Validation: The analytical method is validated for the quantification of identified impurities. journalbji.com

Two-dimensional LC (2D-LC) can be a powerful tool for resolving co-eluting impurities from the main API peak, which is often present in a much higher concentration. shimadzu.com

Potential Applications in Chemical Science and Materials Research

As a Building Block for Supramolecular Assemblies

The pyrimidine (B1678525) core of 2-(azetidin-3-yl)-5-cyclopropylpyrimidine provides a key feature for its potential use in supramolecular chemistry. Pyrimidine derivatives are known to participate in the formation of supramolecular assemblies through various non-covalent interactions, such as hydrogen bonding and π-π stacking. semanticscholar.org The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for stacking interactions with other aromatic systems.

The presence of the azetidine (B1206935) ring introduces an additional site for hydrogen bonding through its N-H group, which can act as a hydrogen bond donor. This dual functionality of having both hydrogen bond donors and acceptors within the same molecule makes this compound a potentially valuable building block for designing complex, self-assembling supramolecular architectures. These assemblies can range from discrete molecular complexes to extended one-, two-, or three-dimensional networks with potential applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials.

Ligand Design in Organometallic Catalysis

The pyrimidine moiety can also participate in metal coordination, potentially allowing the compound to act as a bidentate ligand. The combination of the four-membered azetidine ring and the six-membered pyrimidine ring could lead to the formation of stable chelate complexes with transition metals. The specific coordination geometry and electronic environment provided by this ligand could influence the activity and selectivity of a catalytic reaction. For instance, palladium complexes with nitrogen-containing ligands are widely used in cross-coupling reactions, and this compound could potentially be explored in this context. acs.org

Exploration in Advanced Materials Chemistry

The unique structural features of this compound suggest its potential for exploration in the development of advanced materials with tailored properties.

The azetidine ring in this compound contains a reactive N-H bond that could be functionalized with a polymerizable group, such as a vinyl or acrylate moiety. nih.govnist.gov This would transform the molecule into a monomer that could be used in the synthesis of novel polymers. The rigid and aromatic pyrimidine core, along with the compact cyclopropyl (B3062369) group, would be incorporated into the polymer backbone or as a pendant group, influencing the material's properties such as thermal stability, mechanical strength, and optical characteristics. The ability to introduce specific functionalities through the pyrimidine and azetidine rings offers a pathway to create polymers with tailored properties for specific applications.

Pyrimidine derivatives have been investigated for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. The electron-deficient nature of the pyrimidine ring makes it a suitable component in "push-pull" chromophores, where it can be combined with electron-donating groups to achieve desired photophysical properties. The azetidine and cyclopropyl groups in this compound could modulate the electronic properties of the pyrimidine core, potentially leading to materials with interesting fluorescence or charge-transport characteristics. Further functionalization of the molecule could lead to the development of novel materials for use in electronic and photonic devices.

Development of Chemical Probes for Mechanism Studies

The structural motifs present in this compound make it a potential scaffold for the development of chemical probes. Azetidine-containing fluorescent purine analogs have been synthesized and shown to be emissive and responsive fluorophores. nih.govnih.gov This suggests that the azetidinyl-pyrimidine core could be modified to create fluorescent probes for studying biological processes or for use in high-throughput screening. nih.govnih.gov

Green Chemistry Principles in the Synthesis of 2 Azetidin 3 Yl 5 Cyclopropylpyrimidine

Atom Economy and Efficiency Assessments

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as additions and cycloadditions, are inherently more efficient as they minimize the formation of byproducts. primescholars.com

Similarly, the synthesis of the azetidine (B1206935) ring can be achieved through various cycloaddition or intramolecular cyclization reactions that are designed for high atom economy. magtech.com.cnnih.gov For instance, the [2+2] photocycloaddition of imines and alkenes directly forms the four-membered ring structure. magtech.com.cn

To illustrate, a hypothetical, highly atom-economical synthesis of the target compound could involve the reaction of 3-amino-1-(cyclopropyl)prop-2-en-1-one with N-Boc-3-aminoazetidine. The following table provides a theoretical atom economy calculation for such a pathway.

Interactive Data Table: Theoretical Atom Economy Calculation

| Reactant | Formula | Molecular Weight ( g/mol ) | Moles | Total Reactant Mass (g) |

|---|---|---|---|---|

| 3-amino-1-cyclopropylprop-2-en-1-one | C6H9NO | 111.14 | 1 | 111.14 |

| N-Boc-3-aminoazetidine | C8H16N2O2 | 172.22 | 1 | 172.22 |

| Total Reactants | 283.36 | |||

| Product | ||||

| 2-(N-Boc-azetidin-3-yl)-5-cyclopropylpyrimidine | C15H23N3O2 | 293.36 | 1 | 293.36 |

| Byproduct |

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical in green synthesis, as traditional volatile organic compounds (VOCs) pose significant environmental and health risks. rasayanjournal.co.iniaph.in Green chemistry promotes the use of safer alternatives, including water, ethanol (B145695), and innovative media like ionic liquids (ILs) and supercritical fluids (SCFs). mdpi.comrsc.org

For pyrimidine (B1678525) synthesis, methods using water or ethanol as the reaction medium have been developed, often coupled with techniques like ultrasound irradiation to enhance reaction rates. researchgate.net Solvent-free approaches, such as "grindstone chemistry" or mechanical ball milling, offer an even cleaner alternative by eliminating solvents entirely. rasayanjournal.co.in

Ionic liquids, which are salts with low melting points, have gained attention as recyclable "green solvents". rasayanjournal.co.inresearchgate.net They are non-volatile and can act as both the solvent and catalyst in pyrimidine syntheses, often leading to higher yields and simpler product separation. japsonline.comnih.gov For example, pyrimidine derivatives have been efficiently synthesized in recyclable triethylammonium (B8662869) acetate (B1210297) and L-proline nitrate (B79036) ionic liquids. japsonline.comnih.gov

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), represent another advanced alternative. acs.org A substance above its critical temperature and pressure exhibits properties of both a liquid and a gas, such as high diffusivity and tunable solvating power. acs.orgjeires.com This allows for efficient reactions and easy separation of products by simply adjusting pressure and temperature, minimizing solvent waste. rsc.org While specific applications to 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine are not documented, the high solubility of gaseous reactants and the potential for catalyst recycling make SCFs a promising medium for heterocyclic synthesis. rsc.orgacs.org

Interactive Data Table: Comparison of Conventional and Green Solvents

| Solvent | Type | Boiling Point (°C) | Key Hazards | Green Attributes |

|---|---|---|---|---|

| Dichloromethane (B109758) | Conventional | 39.6 | Carcinogen, environmental toxin | None |

| Toluene | Conventional | 110.6 | Flammable, neurotoxin | None |

| Water | Green | 100 | None | Abundant, non-toxic, non-flammable |

| Ethanol | Green | 78.3 | Flammable | Renewable, biodegradable, low toxicity |

| Ionic Liquids (e.g., [BMIM]BF4) | Green | >300 | Varies, potential toxicity | Low volatility, recyclable, tunable |

Development of Catalytic and Biocatalytic Synthesis Routes

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, under milder conditions, and with higher selectivity, thereby reducing energy consumption and unwanted byproducts. rasayanjournal.co.in

Catalytic Routes: For the synthesis of the pyrimidine ring, a wide array of catalysts have been explored. These include simple Lewis acids, solid-supported catalysts, and metal-free organocatalysts. researchgate.net For example, Ytterbium triflate (Yb(OTf)₃) has been used to catalyze the Biginelli reaction under solvent-free conditions, offering high yields and the ability to recover and reuse the catalyst. organic-chemistry.org Similarly, lanthanide-based catalysts have shown promise in synthesizing complex heterocyclic compounds with high purity and recyclability. frontiersin.orgazom.com The development of heterogeneous catalysts, which exist in a different phase from the reactants, simplifies product purification and catalyst recycling, further enhancing the sustainability of the process. powertechjournal.com

The synthesis of the azetidine ring also benefits greatly from catalysis. rsc.org Palladium-catalyzed intramolecular amination of C-H bonds is a powerful method for forming the azetidine ring with high selectivity. organic-chemistry.org Lanthanide triflates, such as La(OTf)₃, have been shown to effectively catalyze the intramolecular aminolysis of epoxy amines to yield functionalized azetidines under mild conditions, tolerating a wide range of functional groups. frontiersin.org

Biocatalytic Routes: Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers unparalleled selectivity and operates under mild, aqueous conditions. powertechjournal.com While the de novo biosynthesis of pyrimidines is a fundamental biological process, its direct application for industrial synthesis is complex due to feedback inhibition mechanisms. researchgate.netmdpi.comnih.gov However, isolated enzymes can be harnessed. For instance, engineered enzymes, or "carbene transferases," have been developed for the enantioselective synthesis of azetidines from aziridines, demonstrating a novel biocatalytic ring-expansion strategy. researchgate.net This approach is highly valuable for producing chiral molecules like this compound with high stereochemical purity.

Interactive Data Table: Catalytic Approaches for Azetidine & Pyrimidine Synthesis

| Heterocycle | Catalyst Type | Example Catalyst | Key Advantages |

|---|---|---|---|

| Pyrimidine | Lewis Acid | Ytterbium triflate (Yb(OTf)₃) | High yields, solvent-free conditions, recyclable. organic-chemistry.org |

| Pyrimidine | Ionic Liquid | L-proline nitrate | Environmentally friendly, high efficiency, recyclable. japsonline.com |

| Pyrimidine | Heterogeneous | Porous poly-melamine-formaldehyde | Reusable, solvent-free (ball milling), good yields. researchgate.net |

| Azetidine | Lanthanide Salt | Lanthanum triflate (La(OTf)₃) | High regioselectivity, mild conditions, functional group tolerance. frontiersin.org |

| Azetidine | Transition Metal | Palladium complexes | Direct C-H activation, high selectivity. organic-chemistry.org |

Waste Minimization and Sustainability Considerations

A holistic approach to green synthesis extends beyond individual reactions to encompass the entire process, from raw material sourcing to final product disposal. numberanalytics.comcore.ac.uk The primary goal is to minimize waste at its source, a concept often measured by the Environmental Factor (E-factor), which is the ratio of the mass of waste produced to the mass of the desired product. wikipedia.org

Key strategies for waste minimization in a synthesis like that of this compound include:

Solvent and Catalyst Recycling: Implementing protocols for the recovery and reuse of solvents and catalysts significantly reduces both cost and environmental impact. numberanalytics.comcore.ac.uk For instance, ionic liquids and solid-supported catalysts are specifically chosen for their ease of recycling. researchgate.netnih.gov

Use of Renewable Feedstocks: While the synthesis of complex heterocycles often relies on petrochemical precursors, a long-term sustainability goal is the incorporation of renewable raw materials derived from biomass. powertechjournal.com

Designing for Degradation: Considering the lifecycle of the molecule and designing it to degrade into benign substances after its intended use is a forward-thinking principle of green chemistry. rasayanjournal.co.in

By integrating these strategies, the pharmaceutical industry can shift from traditional, wasteful manufacturing processes to more sustainable and economically sound methods. numberanalytics.comnumberanalytics.combenthamdirect.com

Interactive Data Table: Waste Minimization Strategies and Impact

| Strategy | Description | Impact on Synthesis |

|---|---|---|

| Source Reduction | Using fewer, more efficient steps (e.g., MCRs). | Less solvent for reactions and purifications, lower energy use, reduced material handling. rasayanjournal.co.in |

| Solvent Recycling | Recovering solvents via distillation or other methods. | Drastic reduction in solvent purchase and disposal costs; lower E-factor. numberanalytics.com |

| Catalyst Reusability | Employing heterogeneous or recyclable homogeneous catalysts. | Lower cost, reduced metal waste streams, simplified purification. researchgate.net |

| Process Intensification | Using technologies like microwave or flow chemistry. | Shorter reaction times, improved energy efficiency, better process control, less waste. mdpi.comnih.gov |

Future Research Directions and Perspectives

Expanding the Chemical Diversity of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine Analogs

The generation of analog libraries is crucial for systematically exploring chemical space and uncovering novel structure-property relationships. For the this compound scaffold, future synthetic efforts will likely focus on diversifying all three key components: the pyrimidine (B1678525) ring, the azetidine (B1206935) moiety, and the cyclopropyl (B3062369) group.

Recent advancements in the direct C-H functionalization of pyrimidines offer a powerful tool for introducing a wide range of substituents onto the pyrimidine core without the need for pre-functionalized starting materials thieme-connect.decolab.ws. This approach allows for late-stage diversification, which is highly valuable for creating chemical libraries. Furthermore, established condensation reactions, which typically involve reacting a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative, remain a cornerstone for constructing the pyrimidine ring itself, allowing for variations in the initial building blocks bu.edu.eggsconlinepress.com. A deconstruction-reconstruction strategy, involving a ring-opening and ring-closing sequence, has also been developed for pyrimidines, enabling isotopic labeling and the introduction of diverse functional groups acs.org.

Modification of the azetidine ring is another key avenue for diversification. The synthesis of variously substituted azetidines, often starting from β-amino alcohols, provides access to a range of building blocks that can be incorporated into the final structure nih.gov. The inherent ring strain of the azetidine can be exploited to drive reactions and introduce further complexity.

| Synthetic Strategy | Description | Potential Application for Analogs |

| Direct C-H Functionalization | Introduction of functional groups directly onto the C-H bonds of the pyrimidine ring, often using transition-metal catalysts. thieme-connect.decolab.ws | Allows for late-stage modification of the pyrimidine core with various aryl, alkyl, or heteroatom substituents. |

| Condensation Reactions | Construction of the pyrimidine ring by reacting 1,3-dicarbonyl compounds or their equivalents with amidines, ureas, or guanidines. bu.edu.eggsconlinepress.com | Enables the synthesis of analogs with different substitution patterns at positions 4 and 6 of the pyrimidine ring. |

| Deconstruction-Reconstruction | A sequence involving ring-opening of the pyrimidine to a vinamidinium salt, followed by recyclization with a labeled or modified amidine. acs.org | Useful for creating isotopically labeled analogs or introducing new N-substituents. |

| Multi-component Reactions | Combining three or more reactants in a single step to form the pyrimidine core, often with high efficiency. bu.edu.eg | Provides rapid access to a diverse set of complex pyrimidine structures. |

| Substituted Azetidine Synthesis | Preparation of functionalized 2-cyano azetidines from β-amino alcohols, which can then be elaborated. nih.gov | Allows for the introduction of various substituents on the azetidine ring to probe steric and electronic effects. |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding the intricate mechanisms of pyrimidine synthesis is essential for optimizing reaction conditions and identifying transient intermediates. The application of advanced spectroscopic techniques for real-time, in-situ monitoring represents a significant step forward. Ultrafast multidimensional NMR spectroscopy, in particular, has emerged as a powerful method for analyzing complex organic reactions as they occur. nih.govacs.org

This technique allows for the collection of thousands of 2D NMR datasets over the course of a reaction, providing unprecedented insight into the structural and dynamic evolution of reactants, intermediates, and products. nih.govacs.org For the synthesis of pyrimidines, real-time 2D dynamic analysis can confirm the existence of postulated intermediates and reveal previously undetected species. nih.gov By selecting specific spectral windows (e.g., aliphatic, olefinic, and aromatic regions), researchers can track the appearance and disappearance of cross-peaks corresponding to different chemical entities involved in the reaction pathway. nih.govacs.org

| Spectroscopic Technique | Application in Reaction Monitoring | Information Gained |

| Ultrafast 2D NMR (e.g., UF-HSQC) | Real-time analysis of complex reaction mixtures without the need for isotopic labeling. nih.govacs.org | Structural confirmation of transient intermediates, kinetic data on species evolution, mechanistic pathway elucidation. |

| Raman Spectroscopy | Carbon isotope spectral tracing to monitor de novo synthesis and salvage pathways of pyrimidines in single cells. biorxiv.org | Spatiotemporal analysis of nitrogenous base metabolism and turnover. |

| FTIR Spectroscopy | Monitoring the change in functional groups (e.g., C=O, C=N) during the course of a reaction. | General reaction progress, identification of key bond formations or breakages. |

| Mass Spectrometry (MS) | Coupled with rapid sampling techniques to identify the mass of intermediates and products in real-time. | Molecular weight confirmation of species present in the reaction mixture. |

Future work could involve applying these advanced in-situ monitoring techniques to the specific synthesis of this compound, providing a detailed mechanistic map to guide optimization and scale-up efforts.

High-Throughput Synthesis and Screening for Novel Chemical Entities

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and screening methodologies are indispensable. HTS allows for the rapid generation of large libraries of analogs in a parallel fashion, significantly accelerating the discovery of novel chemical entities with desired properties.

Methodologies such as ultrasound-assisted synthesis have been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of pyrimidine derivatives. nih.gov For example, reactions that might take several hours under conventional heating can often be completed in minutes using ultrasound irradiation. nih.gov This efficiency is highly amenable to the parallel synthesis formats required for HTS. By combining diverse building blocks (substituted benzaldehydes, β-ketoesters, azetidine derivatives, etc.) in multi-well plates, vast libraries of pyrimidine-azetidine hybrids can be generated. These libraries can then be subjected to high-throughput screening to identify compounds with interesting chemical or physical properties.

Integrated Computational-Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for the rational design of new molecules. By predicting the properties of virtual compounds before they are synthesized, researchers can prioritize the most promising candidates, thereby saving time and resources.